molecular formula C16H16O2 B13135813 2-Ethyl-9,10-dihydroanthracene-9,10-diol CAS No. 2026-28-0

2-Ethyl-9,10-dihydroanthracene-9,10-diol

Cat. No.: B13135813
CAS No.: 2026-28-0
M. Wt: 240.30 g/mol
InChI Key: BCOIBXZDUNKNNS-UHFFFAOYSA-N
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Description

2-Ethyl-9,10-dihydroanthracene-9,10-diol is an organic compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.297 g/mol It is a derivative of anthracene, featuring hydroxyl groups at the 9 and 10 positions, and an ethyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-9,10-dihydroanthracene-9,10-diol can be synthesized through the hydrogenation of 2-ethyl-9,10-anthraquinone. The reaction typically involves the use of a palladium catalyst on a silica support (Pd/SiO₂) under hydrogen gas . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrogenation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-ethyl-9,10-anthraquinone.

    Reduction: It can be reduced to form 2-ethylanthrahydroquinone.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Ethyl-9,10-anthraquinone

    Reduction: 2-Ethylanthrahydroquinone

    Substitution: Various substituted anthracene derivatives

Mechanism of Action

The mechanism of action of 2-ethyl-9,10-dihydroanthracene-9,10-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups at the 9 and 10 positions play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

2026-28-0

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-ethyl-9,10-dihydroanthracene-9,10-diol

InChI

InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15-18H,2H2,1H3

InChI Key

BCOIBXZDUNKNNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2O)O

Origin of Product

United States

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